1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core with a tert-butyl group at the 1-position and a chlorine atom at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and metabolism.
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is highly selective for certain mutant forms of these kinases, showing over 800 times more selectivity for the I338G mutant v-Src compared to the wild-type .
Biochemical Pathways
The compound affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of certain ligand-receptor pairs . This pathway plays a key role in regulating mitotic activity in the root apical meristem . The compound’s action on this pathway leads to decreased expression of PLETHORA 1 (PLT1)/PLT2, which restricts root growth and development by reducing mitosis activity in the root apical meristem .
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The result of the compound’s action is a decrease in the activity of its target kinases, leading to changes in cellular processes such as cell division and differentiation . In particular, it can lead to reduced mitotic activity in the root apical meristem, affecting root growth and development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other signaling molecules, such as ethylene and jasmonate . These molecules can act synergistically with the compound to induce certain biochemical pathways
Preparation Methods
The synthesis of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting Src-family tyrosine kinases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Comparison with Similar Compounds
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:
4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-D]pyrimidine: Known for its high selectivity towards specific kinase mutants.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-yl)phenol: Used in various biological assays and studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFFNHUTCJYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100365-45-4 |
Source
|
Record name | 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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